2-Chloro-5-fluoro-4-(3-fluorophenoxy)pyrimidine
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Overview
Description
2-Chloro-5-fluoro-4-(3-fluorophenoxy)pyrimidine is a heterocyclic aromatic compound with the molecular formula C10H5ClF2N2O. This compound is part of the pyrimidine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-(3-fluorophenoxy)pyrimidine typically involves the reaction of 2-chloro-5-fluoropyrimidine with 3-fluorophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-(3-fluorophenoxy)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Suzuki Coupling: This reaction involves the coupling of the pyrimidine with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and bases like potassium carbonate.
Suzuki Coupling: Reagents include boronic acids, palladium catalysts, and bases such as potassium phosphate.
Major Products
Nucleophilic Substitution: Produces substituted pyrimidines.
Suzuki Coupling: Produces biaryl derivatives.
Scientific Research Applications
2-Chloro-5-fluoro-4-(3-fluorophenoxy)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-(3-fluorophenoxy)pyrimidine is not fully understood, but it is believed to interact with specific molecular targets such as kinases. These interactions can inhibit the activity of these enzymes, which play crucial roles in various cellular processes, including cell division and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-5-fluoro-4-(3-fluorophenoxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C10H5ClF2N2O |
---|---|
Molecular Weight |
242.61 g/mol |
IUPAC Name |
2-chloro-5-fluoro-4-(3-fluorophenoxy)pyrimidine |
InChI |
InChI=1S/C10H5ClF2N2O/c11-10-14-5-8(13)9(15-10)16-7-3-1-2-6(12)4-7/h1-5H |
InChI Key |
QSUPJDNBADYOSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=NC(=NC=C2F)Cl |
Origin of Product |
United States |
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